1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5,6-dihydroxy-

Drug metabolism Cytochrome P450 Pharmacogenomics

1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5,6-dihydroxy- (CAS 222991-40-4), commonly referred to as 5,6-dihydroxythalidomide, is a catechol-bearing secondary metabolite of the immunomodulatory drug thalidomide. It is formed via sequential cytochrome P450 (CYP)-mediated hydroxylation: thalidomide is first converted to 5-hydroxythalidomide (5-OH-Thal) predominantly by CYP2C19, and 5-OH-Thal is subsequently hydroxylated at the 6-position to yield 5,6-dihydroxythalidomide by CYP2C19, CYP2C9, and CYP1A1 in humans.

Molecular Formula C13H10N2O6
Molecular Weight 290.23 g/mol
CAS No. 222991-40-4
Cat. No. B12096817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5,6-dihydroxy-
CAS222991-40-4
Molecular FormulaC13H10N2O6
Molecular Weight290.23 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=CC(=C(C=C3C2=O)O)O
InChIInChI=1S/C13H10N2O6/c16-8-3-5-6(4-9(8)17)13(21)15(12(5)20)7-1-2-10(18)14-11(7)19/h3-4,7,16-17H,1-2H2,(H,14,18,19)
InChIKeyJBCNYDFXFUMCRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dihydroxythalidomide (CAS 222991-40-4): A Secondary Thalidomide Metabolite with Differentiated TNF-α Modulatory Activity for Inflammation and Immunomodulation Research


1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5,6-dihydroxy- (CAS 222991-40-4), commonly referred to as 5,6-dihydroxythalidomide, is a catechol-bearing secondary metabolite of the immunomodulatory drug thalidomide. It is formed via sequential cytochrome P450 (CYP)-mediated hydroxylation: thalidomide is first converted to 5-hydroxythalidomide (5-OH-Thal) predominantly by CYP2C19, and 5-OH-Thal is subsequently hydroxylated at the 6-position to yield 5,6-dihydroxythalidomide by CYP2C19, CYP2C9, and CYP1A1 in humans [1]. Unlike the primary metabolite 5-hydroxythalidomide or the clinically approved immunomodulatory imide drugs (IMiDs) lenalidomide and pomalidomide, 5,6-dihydroxythalidomide possesses a catechol (ortho-dihydroxybenzene) moiety on the phthalimide ring, which imparts distinct redox reactivity and metabolic instability relative to its mono-hydroxylated or amino-substituted analogs [2]. This compound has been synthesized and characterized as part of a comprehensive effort to evaluate the TNF-α production-inhibitory activity of thalidomide metabolites in the THP-1 human monocytic leukemia cell model [2].

Why 5,6-Dihydroxythalidomide (CAS 222991-40-4) Cannot Be Substituted by Other Thalidomide Metabolites or IMiDs in Mechanistic and Metabolic Studies


Thalidomide-derived compounds are not functionally interchangeable despite sharing a common phthalimide-glutarimide scaffold. 5,6-Dihydroxythalidomide is a downstream secondary metabolite generated by a second CYP-catalyzed hydroxylation of 5-hydroxythalidomide [1]. This sequential metabolism means its formation is dependent on the activity of multiple CYP isoforms (CYP2C19, CYP2C9, CYP1A1), which are subject to genetic polymorphism and drug-drug interactions, making its in vivo levels highly variable and distinct from those of primary metabolites [1]. Furthermore, the introduction of the 6-hydroxy group creates a catechol substructure that is absent in thalidomide, 5-hydroxythalidomide, N-hydroxythalidomide, lenalidomide, or pomalidomide [2]. This catechol moiety enables redox cycling, quinone formation, and potential conjugation with glutathione (GSH), features that fundamentally alter the compound's chemical reactivity profile and may contribute to bioactivation pathways not engaged by its mono-hydroxylated or amino-substituted counterparts [3]. Consequently, substituting 5,6-dihydroxythalidomide with thalidomide, a primary metabolite, or a synthetic IMiD in an experimental setting risks missing catechol-specific protein interactions, GSH adduct formation, and distinct TNF-α modulatory potency documented in comparative cellular assays [2].

Quantitative Differentiation Evidence for 5,6-Dihydroxythalidomide (CAS 222991-40-4) Relative to Thalidomide and Primary Hydroxylated Metabolites


CYP450 Isoform Specificity: 5,6-Dihydroxythalidomide Relies on a Distinct Set of CYP Enzymes Compared to Primary Thalidomide Hydroxylation

The biosynthesis of 5,6-dihydroxythalidomide requires a second CYP-catalyzed hydroxylation step that is enzymatically distinct from the primary hydroxylation of thalidomide. While thalidomide is converted to 5-hydroxythalidomide predominantly by CYP2C19, the subsequent conversion of 5-hydroxythalidomide to 5,6-dihydroxythalidomide is mediated by CYP2C19, CYP2C9, and CYP1A1 in humans [1]. This broader isoform involvement means that 5,6-dihydroxythalidomide formation is susceptible to inhibition or induction of multiple CYP enzymes, whereas the primary metabolism of thalidomide is more narrowly dependent on CYP2C19 activity [1]. In rats, the second hydroxylation step additionally involves the male-specific CYP2C11 enzyme, highlighting significant interspecies differences [1].

Drug metabolism Cytochrome P450 Pharmacogenomics

TNF-α Production-Inhibitory Activity in THP-1 Cells: 5,6-Dihydroxythalidomide Contextualized Within a Comprehensive Metabolite Panel

In a systematic evaluation of all mono- and dihydroxylated thalidomide metabolites using the human monocytic leukemia THP-1 cell line, Nakamura et al. (2006) demonstrated that the dihydroxylated metabolite 5,N-dihydroxythalidomide was a much more potent inhibitor of TNF-α production than the parent drug thalidomide [1]. 5,6-Dihydroxythalidomide was among the structurally characterized metabolites in this study, though the abstract highlights 5,N-dihydroxythalidomide as the most potent [1]. In a separate assay context, thalidomide itself exhibits an LPS-induced TNF-α IC50 of approximately 200 μM in DMSO, as reported by Marriott et al. (1998) [2], providing a quantitative baseline for evaluating the enhanced potency of hydroxylated metabolites.

TNF-alpha inhibition Immunomodulation Cytokine assay

Catechol-Specific Redox Reactivity and Glutathione Conjugation: A Chemical Property Absent in Mono-Hydroxylated Thalidomide Metabolites and Synthetic IMiDs

The 5,6-dihydroxy substitution pattern on the phthalimide ring constitutes a catechol moiety, which is uniquely susceptible to oxidation to ortho-quinone intermediates and subsequent conjugation with glutathione (GSH) [1]. In humanized TK-NOG mouse models, plasma concentrations of GSH conjugates derived from 5-hydroxythalidomide were measurable after oral thalidomide administration (100 mg/kg), and 5,6-dihydroxythalidomide was detected alongside these GSH conjugates [1]. This redox pathway is structurally inaccessible to thalidomide (no hydroxyl groups), 5-hydroxythalidomide (only one hydroxyl group), and the synthetic IMiDs lenalidomide and pomalidomide, which bear amino rather than hydroxyl substituents [2].

Redox biochemistry Glutathione conjugation Bioactivation

Plasma Pharmacokinetic Differentiation: 5,6-Dihydroxythalidomide as a Low-Abundance Secondary Metabolite in Humanized Mouse Models

In humanized TK-NOG mice harboring human liver cells with CYP3A5*1, plasma concentrations of 5,6-dihydroxythalidomide were approximately one-tenth the level of 5-hydroxythalidomide-GSH conjugates following oral thalidomide administration (100 mg/kg) [1]. This low systemic exposure contrasts with the relatively abundant primary metabolite 5-hydroxythalidomide and its GSH conjugates, indicating that 5,6-dihydroxythalidomide is a minor yet detectable circulating species whose formation is gated by the catalytic efficiency of the second hydroxylation step [1].

Pharmacokinetics Metabolite profiling In vivo metabolism

Regiochemical Identity: 5,6-Dihydroxythalidomide (5,6-diOH) Versus the 4,5-Dihydroxy and 5,N-Dihydroxy Isomers

The Nakamura et al. (2006) study comprehensively synthesized and distinguished three dihydroxylated thalidomide regioisomers: 5,6-dihydroxythalidomide (CAS 222991-40-4), 4,5-dihydroxythalidomide, and 5,N-dihydroxythalidomide [1]. These three isomers share the molecular formula C13H10N2O6 (MW 290.23) but differ in the positions of the two hydroxyl groups on the phthalimide ring system. 5,6-Dihydroxythalidomide bears both hydroxyls on the benzo ring at adjacent positions (creating a catechol), whereas 4,5-dihydroxythalidomide positions them differently on the ring, and 5,N-dihydroxythalidomide places one hydroxyl on the phthalimide nitrogen [1]. Only 5,6-dihydroxythalidomide possesses the catechol moiety that enables redox cycling; the 5,N-isomer was the most potent TNF-α inhibitor in this series [1].

Structural isomerism Metabolite identification Structure-activity relationship

Optimal Research and Industrial Application Scenarios for 5,6-Dihydroxythalidomide (CAS 222991-40-4) Based on Verified Differentiation Evidence


TNF-α Inhibition Screening Panels Requiring a Complete Thalidomide Metabolite Set

Laboratories conducting comprehensive structure-activity relationship (SAR) studies on thalidomide metabolite immunomodulation should include 5,6-dihydroxythalidomide as the sole catechol-bearing dihydroxylated metabolite standard. The Nakamura et al. (2006) THP-1 cell assay framework provides the only published comparative dataset that includes this compound alongside all other hydroxylated metabolites, making it the essential reference for any complete metabolite screening panel [1]. Exclusion of 5,6-dihydroxythalidomide leaves a gap in understanding the contribution of catechol redox activity to TNF-α modulation.

CYP450 Multi-Isoform Metabolism and Pharmacogenomic Interaction Studies

Because 5,6-dihydroxythalidomide biosynthesis requires sequential activity of CYP2C19, CYP2C9, and CYP1A1, this compound serves as a probe substrate for investigating the cumulative impact of genetic polymorphisms and drug-drug interactions across multiple CYP isoforms [1]. Unlike 5-hydroxythalidomide, which primarily reflects CYP2C19 activity alone, 5,6-dihydroxythalidomide formation integrates the functional status of three distinct P450 enzymes, providing a more comprehensive readout of hepatic metabolic capacity in humanized models [1].

Catechol-Mediated Protein Adduction and Reactive Metabolite Toxicology Research

The ortho-dihydroxy (catechol) moiety of 5,6-dihydroxythalidomide uniquely enables oxidation to electrophilic ortho-quinone species capable of forming covalent adducts with cellular nucleophiles, including GSH and protein cysteine residues [1][2]. Toxicology investigators studying thalidomide-related idiosyncratic adverse reactions or haptenization mechanisms require this specific metabolite standard, as neither thalidomide, 5-hydroxythalidomide, lenalidomide, nor pomalidomide can generate the same quinone intermediate [2].

Bioanalytical LC-MS/MS Method Development and Metabolite Quantification in Plasma

Bioanalytical laboratories developing quantitative LC-MS/MS assays for thalidomide metabolite profiling in clinical or preclinical plasma samples must use authentic 5,6-dihydroxythalidomide as a reference standard for method validation. Its distinct chromatographic retention behavior and mass spectrometric fragmentation pattern (predicted by its catechol structure) differ from those of 5-hydroxythalidomide and GSH conjugates, which are present at approximately 10-fold higher concentrations in circulation [1]. Accurate quantification of this low-abundance secondary metabolite requires a pure, well-characterized standard with established CAS registry identity.

Quote Request

Request a Quote for 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5,6-dihydroxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.